3-(3-Methoxyphenyl)oxetane-3-carboxylic acid
Overview
Description
3-(3-Methoxyphenyl)oxetane-3-carboxylic acid is an organic compound with the molecular formula C11H12O4. It features an oxetane ring, which is a four-membered cyclic ether, attached to a methoxyphenyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the methoxyphenyl and carboxylic acid groups. One common method is the intramolecular cyclization of suitable precursors under acidic or basic conditions. For example, the cyclization of 3-(3-methoxyphenyl)-3-hydroxypropanoic acid can yield the desired oxetane compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(3-hydroxyphenyl)oxetane-3-carboxylic acid, while reduction of the carboxylic acid group can produce 3-(3-methoxyphenyl)oxetane-3-methanol .
Scientific Research Applications
3-(3-Methoxyphenyl)oxetane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with enzymes and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Hydroxyphenyl)oxetane-3-carboxylic acid
- 3-(3-Methoxyphenyl)oxirane-3-carboxylic acid
- 3-(3-Methoxyphenyl)tetrahydrofuran-3-carboxylic acid
Uniqueness
3-(3-Methoxyphenyl)oxetane-3-carboxylic acid is unique due to the presence of the oxetane ring, which imparts distinct physicochemical properties compared to other similar compounds. The oxetane ring’s strain and reactivity make it a valuable scaffold in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(3-methoxyphenyl)oxetane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-2-3-8(5-9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOPAIWRVXPWHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(COC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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